3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid
Description
3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid is a synthetic benzoic acid derivative featuring a cyclopropane ring substituted with a dichlorovinyl group and two methyl groups. The compound’s structure includes a carboxamido bridge linking the cyclopropane moiety to the benzoic acid backbone, distinguishing it from simpler carboxylic acid derivatives. Its synthesis likely involves coupling a cyclopropanecarboxylic acid chloride (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride, CAS 52314-67-7) with an aminobenzoic acid precursor, as suggested by analogous synthetic routes for related amides .
This compound shares structural similarities with pyrethroid metabolites and synthetic intermediates but is differentiated by its amide functional group.
Properties
Molecular Formula |
C15H15Cl2NO3 |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
3-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]benzoic acid |
InChI |
InChI=1S/C15H15Cl2NO3/c1-15(2)10(7-11(16)17)12(15)13(19)18-9-5-3-4-8(6-9)14(20)21/h3-7,10,12H,1-2H3,(H,18,19)(H,20,21) |
InChI Key |
LVQFPCUAPXISCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC(=C2)C(=O)O)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The initial step involves the formation of the cyclopropane ring through a cyclopropanation reaction. This can be achieved by reacting a suitable alkene with a carbene precursor under controlled conditions.
Introduction of the Dichlorovinyl Group: The dichlorovinyl group is introduced via a halogenation reaction, where the cyclopropane intermediate is treated with a halogenating agent such as chlorine or bromine.
Amidation Reaction: The carboxamido group is introduced through an amidation reaction, where the intermediate is reacted with an amine derivative under appropriate conditions.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dichlorovinyl group is oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorovinyl group to a less oxidized state, such as converting it to a vinyl group.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclopropane ring or the benzoic acid moiety is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of vinyl derivatives.
Substitution: Formation of substituted cyclopropane or benzoic acid derivatives.
Scientific Research Applications
3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The dichlorovinyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, resulting in various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Environmental and Metabolic Behavior
- Target Compound: No direct environmental data is available.
- DCCA : Frequently detected as a urinary metabolite in humans exposed to pyrethroids but absent in some wastewater studies, suggesting variability in environmental fate or analytical detection thresholds .
- 3-Phenoxybenzoic Acid (PBAcid): A common pyrethroid metabolite with widespread environmental presence due to ester hydrolysis. Conjugates like N-(3-phenoxybenzoyl)taurine highlight its metabolic complexity .
Toxicological and Functional Insights
- Target Compound : The amide group may reduce acute toxicity compared to pyrethroids, as esters (e.g., cypermethrin) are neurotoxic via sodium channel modulation. However, the dichlorovinyl group raises concerns about bioaccumulation .
- DCCA : Less toxic than parent pyrethroids but implicated in chronic exposure effects, such as neurocognitive deficits in farmworkers .
- Flumethrin/Heptafluthrin : Pyrethroid derivatives with structural parallels to DCCA; their fluorine substitutions enhance photostability and insecticidal potency .
Research Findings and Data Gaps
- Metabolic Pathways : Analogous to pyrethroids, the compound may undergo hydrolysis or conjugation, but specific pathways remain unstudied .
Biological Activity
3-(3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamido)benzoic acid, also known as a derivative of cyclopropanecarboxylic acid, has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₈H₁₀Cl₂O₂
- Molecular Weight : 209.07 g/mol
- CAS Number : 59042-49-8
Structural Representation
| Component | Description |
|---|---|
| Cyclopropane Ring | Contains a carboxyl group |
| Chlorovinyl Group | Two chlorine atoms attached to vinyl |
| Benzoic Acid Moiety | Provides additional functional properties |
Research indicates that the compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Insecticidal Properties : The compound's structural similarity to known insecticides implies possible use in pest control.
Case Studies and Research Findings
- Antimicrobial Studies :
- Insecticidal Activity :
- Toxicological Assessments :
Comparative Analysis of Biological Activities
| Activity Type | Related Compounds | Observed Effects | Reference |
|---|---|---|---|
| Antimicrobial | Substituted benzoic acids | Inhibition of bacterial growth | PMID: 31557052 |
| Insecticidal | DEET and other insecticides | Increased mortality in mosquitoes | Science.gov |
| Neurotoxicity | Chlorinated compounds | Cholinesterase inhibition | PubMed |
Future Directions and Applications
The exploration of this compound could lead to significant advancements in both pharmaceutical and agricultural fields. Future research should focus on:
- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects.
- Formulation Development : Creating effective formulations for use in antimicrobial and insecticidal applications.
- Safety Evaluations : Conducting comprehensive toxicological assessments to ascertain safety for human and environmental health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
